![molecular formula C13H13F3N4O B10958421 1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10958421.png)
1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a compound that features a pyrazole ring and a trifluoromethylphenyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The trifluoromethyl group is often introduced to enhance the biological activity and metabolic stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with an isocyanate derivative of 3-(trifluoromethyl)phenyl to form the final urea compound . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, amines, alcohols, and substituted derivatives .
Scientific Research Applications
N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N’-[3-(CHLORO)PHENYL]UREA: Similar structure but with a chloro group instead of a trifluoromethyl group.
N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N’-[3-(METHYL)PHENYL]UREA: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[2-(1H-PYRAZOL-1-YL)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and metabolic stability compared to similar compounds .
Properties
Molecular Formula |
C13H13F3N4O |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H13F3N4O/c14-13(15,16)10-3-1-4-11(9-10)19-12(21)17-6-8-20-7-2-5-18-20/h1-5,7,9H,6,8H2,(H2,17,19,21) |
InChI Key |
FSBNLZQNMPKFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCN2C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
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